molecular formula C15H24N4O3 B6082009 Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate

Cat. No.: B6082009
M. Wt: 308.38 g/mol
InChI Key: LRXGGOGRSHJYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate is a chemical compound of interest in medicinal and organic chemistry research. The core structure of this molecule incorporates a dihydropyrimidin-2(1H)-one (also known as a dihydropyrimidinone) scaffold, which is a privileged structure in drug discovery known to be associated with a wide range of biological activities . The presence of the 4-methylpiperazin-1-yl substituent may influence the molecule's physicochemical properties and its interaction with biological targets, potentially enhancing solubility or providing a key pharmacophoric point . This compound is intended for research applications such as use as a synthetic intermediate, a building block in the development of novel chemical libraries, or for biochemical screening to investigate new therapeutic pathways. It is supplied as a high-purity material to ensure experimental reproducibility. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1H-pyrimidin-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-22-13(20)6-5-12-11(2)16-15(17-14(12)21)19-9-7-18(3)8-10-19/h4-10H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXGGOGRSHJYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains a 1,6-dihydropyrimidin-6-one core substituted with:

  • A 4-methylpiperazin-1-yl group at position 2

  • A 4-methyl group at position 4

  • A propanoate ester at position 5

Pyrimidine rings are prone to nucleophilic substitution , ring-opening reactions , and hydrolysis due to the electron-deficient nature of the heterocycle. The 6-oxo group (lactam-like structure) introduces additional reactivity, such as potential ring-opening under basic or acidic conditions.

Hydrolysis of the Propanoate Ester

  • Reaction : Hydrolysis of the ethyl ester group to form a carboxylic acid.

  • Conditions : Acidic or basic aqueous solutions (e.g., HCl/H₂O or NaOH/H₂O).

  • Outcome : Conversion to 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid .

  • Catalysts : Lipase enzymes (for selective ester hydrolysis) .

Ring-Opening of the 6-Oxo Group

  • Reaction : Nucleophilic attack on the carbonyl carbon (C6) by water, alcohols, or amines.

  • Conditions : Acidic or basic media (e.g., H₂SO₄/H₂O, NH₃).

  • Outcome : Formation of ring-opened intermediates (e.g., enamine derivatives) or hybrid structures with amine groups.

Substitution at Pyrimidine Positions

  • Position 2 : The 4-methylpiperazin-1-yl group is likely stable, but displacement could occur under extreme conditions (e.g., strong nucleophiles).

  • Position 4 : The 4-methyl group is inert under most conditions but could participate in oxidation (e.g., to form a ketone) or aliphatic substitution .

Comparative Analysis with Analogous Compounds

Compound Reactivity Insight Source
Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylateHydrolysis of esters and lactam-like rings (similar 6-oxo group) .
Ethyl 3-oxo-3-(pyridin-2-yl)propanoateEsters undergo hydrolysis; carbonyl groups react with nucleophiles .
Pyrimidine-2,4(1H,3H)-dione derivativesAlkylation and substitution reactions at pyrimidine positions .

Research Gaps and Recommendations

  • Missing Data : No direct experimental data or literature references for this specific compound were found in the provided sources.

  • Suggested Studies :

    • Stability in Biological Systems : Hydrolysis under physiological conditions (pH 7.4, 37°C).

    • Reactivity with Nucleophiles : Reaction with amines, alcohols, or thiols to modify the pyrimidine core.

    • Synthesis Routes : Explore formation via condensation of propanoate esters with pyrimidine precursors.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of dihydropyrimidines exhibit significant antibacterial and antifungal properties. For instance, studies have indicated that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves interference with DNA synthesis or protein production in bacteria.

Case Study:
A study conducted by Hu et al. demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate might exhibit similar effects .

Anticancer Properties

Dihydropyrimidine derivatives are also being explored for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways.

Case Study:
A recent investigation into pyrimidine-based compounds revealed that they effectively inhibited cancer cell proliferation in vitro. The study highlighted the potential for these compounds to serve as lead structures for developing novel anticancer therapies .

Neuropharmacological Applications

The presence of piperazine moieties in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known to exhibit anxiolytic and antidepressant activities.

Case Study:
Research conducted on piperazine-containing compounds has shown promise in treating anxiety disorders. The mechanism is believed to involve modulation of serotonin receptors, leading to anxiolytic effects . Thus, this compound may offer similar therapeutic benefits.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors.

Synthesis Overview:

  • Starting Materials: 4-Methylpiperazine and ethyl acetoacetate.
  • Reagents: Acid catalysts or bases may be employed to facilitate the reaction.
  • Conditions: Reactions are usually carried out under reflux conditions to ensure complete conversion.

Data Table: Synthesis Conditions for Similar Compounds

Compound NameStarting MaterialsReaction ConditionsYield (%)
Ethyl 7-Methyl-5-(4-methylphenyl) pyrimidineEthyl acetoacetate + piperazineReflux in ethanol85
6-Fluoroquinolone derivativesQuinolone + piperazineReflux with acid catalyst90

Mechanism of Action

The mechanism of action of Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic and pharmacokinetic properties:

  • Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate (): Replaces the 4-methylpiperazine with an amino group.
  • Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (QC-7689, ):
    • Methylthio (SCH₃) substituent at position 2.
    • Increased lipophilicity and electron-withdrawing effects, possibly enhancing membrane permeability but reducing aqueous solubility .
  • Ethyl (1-((4-((4-fluorobenzyl)... oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate ():
    • Incorporates a 1,3,4-oxadiazole ring.
    • Oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic stability compared to piperazine .
Table 1: Substituent Effects at Position 2
Compound Substituent Key Properties
Target Compound 4-Methylpiperazine Basicity, moderate solubility, H-bonding
Ethyl 3-(2-amino-...)propanoate Amino (NH₂) High H-bonding, lower solubility
QC-7689 Methylthio (SCH₃) Lipophilic, electron-withdrawing
Oxadiazole derivative () 1,3,4-Oxadiazole Metabolic stability, rigidity

Ester Chain Modifications

The ethyl propanoate chain at position 5 distinguishes the target compound from analogues with shorter or functionalized esters:

  • Ethyl 2-nitro-4,5-di(1-pyrazolyl)benzoate (ST-1641, ): Aromatic nitro and pyrazole groups introduce steric hindrance and electron-deficient regions, reducing ester hydrolysis rates compared to the target compound’s linear propanoate .
  • Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (QC-7689, ): Acetate (C2) chain instead of propanoate (C3). Shorter chain may decrease flexibility and alter binding pocket interactions .

Core Structure and Bioactivity

  • Pyran-Pyrazole Hybrids (): Compounds 11a and 11b feature fused pyran-pyrazole cores. Differing core structures (pyran vs. dihydropyrimidinone) suggest divergent biological targets, such as kinase inhibition vs. neurotransmitter receptor modulation .
  • Molecular weight (310.39 g/mol) and lipophilicity (LogP ≈ 2.5 estimated) are comparable, but thiophene’s electron-rich nature may favor interactions with metalloenzymes .

Biological Activity

Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, which includes a piperazine moiety and a pyrimidine ring, endows it with several promising biological activities. This article reviews the biological activity of this compound based on current literature, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4O3C_{15}H_{24}N_{4}O_{3} with a molecular weight of 308.38 g/mol. The presence of various functional groups enhances its solubility and reactivity, making it a valuable candidate for medicinal chemistry applications.

Pharmacological Activities

1. Antiviral Activity
Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against hepatitis B virus infections. The structural features associated with the pyrimidine core are often linked to antiviral effects, making this compound a potential candidate for further development in antiviral therapies.

2. Anticancer Potential
this compound has shown promise in cancer research due to its ability to interact with various molecular targets involved in tumor growth and proliferation. Similar compounds have demonstrated multikinase inhibitory activity, which is critical in cancer therapy as it can lead to apoptosis in tumor cells . For instance, related pyridopyrimidine compounds have been identified as effective inhibitors of CDK4/6 kinases, which play a significant role in cell cycle regulation and cancer progression .

3. Neuropharmacological Effects
The piperazine moiety suggests potential interactions with neurotransmitter receptors in the central nervous system (CNS). Compounds containing piperazine are often explored for their anxiolytic and antidepressant properties. This compound may possess similar neuropharmacological effects due to its structural characteristics.

The biological activity of this compound is likely mediated through its ability to bind specific molecular targets. The functional groups present in the compound facilitate hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. Understanding these interactions is essential for elucidating the compound's mechanism of action.

Comparative Analysis

To understand the unique properties of this compound compared to other similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-4-methylpyrimidineContains amino and methyl groups on pyrimidineKnown for anti-inflammatory properties
Ethyl 4-(4-fluorophenyl)-2-(4-methoxyphenyl)-6-oxo-pyrimidineSubstituted phenyl groups enhance lipophilicityExhibits potent anticancer activity
Ethyl 2-(4-bromophenyl)-4-methylpyrimidineHalogenated phenyl group increases reactivityPotentially useful in drug design due to unique electrophilic character

This table illustrates how the unique combination of functional groups in this compound may enhance its solubility and biological activity compared to simpler derivatives.

Case Studies and Research Findings

Research has indicated that compounds similar to Ethyl 3-[4-methyl-2-(4-methylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-5-y]propanoate can effectively inhibit key kinases involved in cancer progression. For example, studies on multikinase inhibitors have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines at low concentrations (30–100 nM) . These findings underscore the potential therapeutic applications of this compound in oncology.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this pyrimidinone derivative?

Methodology:

  • Use palladium-catalyzed reductive cyclization reactions with nitroarenes and formic acid derivatives as CO surrogates to construct the dihydropyrimidinone core .
  • Introduce the 4-methylpiperazine moiety via nucleophilic substitution at the C2 position of the pyrimidinone ring under basic conditions (e.g., K₂CO₃ in DMF) .
  • Monitor reaction progress via TLC or HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) to optimize stepwise coupling .

Q. How can structural ambiguities in the dihydropyrimidinone core be resolved?

Methodology:

  • Perform X-ray crystallography to confirm regiochemistry of substituents (e.g., methyl at C4 vs. C6) and piperazine orientation .
  • Use 2D NMR (¹H-¹³C HSQC, HMBC) to verify connectivity, particularly for the propanoate side chain and piperazine nitrogen interactions .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodology:

  • Test enzyme inhibition (e.g., phosphodiesterases or kinases) using fluorescence-based assays at 10–100 µM concentrations .
  • Screen for antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative bacteria) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 4-methylpiperazine substituent?

Methodology:

  • Synthesize analogs with bulkier/charged groups (e.g., 4-ethylpiperazine or morpholine) and compare binding affinity via SPR or ITC .
  • Conduct molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., PI3Kα) and validate with mutagenesis studies .

Q. How to address contradictions in enzymatic vs. cellular assay data?

Methodology:

  • Evaluate cell permeability using Caco-2 monolayers or PAMPA assays to rule out efflux pump interference .
  • Quantify intracellular drug concentrations via LC-MS/MS and correlate with target engagement (e.g., Western blot for phosphorylated substrates) .

Q. What strategies mitigate off-target effects in vivo?

Methodology:

  • Perform metabolite profiling (LC-HRMS) in rodent plasma to identify toxicophores (e.g., reactive quinone intermediates) .
  • Use CRISPR-Cas9 knockdown models to confirm target specificity and assess phenotypic rescue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.